N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide
Overview
Description
N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide is an organic compound that features both a thiazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of a thiazole derivative with a thiophene derivative under specific conditions. One common method might include:
Starting Materials: Thiazole and thiophene derivatives.
Reaction Conditions: The reaction could be carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF).
Procedure: The thiazole derivative is reacted with the thiophene derivative, followed by the addition of an acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling Up: Using larger reactors and more efficient mixing techniques.
Purification: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole or thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong acids or bases, depending on the type of substitution.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the thiazole or thiophene rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: May be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. For instance:
Molecular Targets: It might interact with specific enzymes or receptors in biological systems.
Pathways Involved: Could influence biochemical pathways related to its biological activity, such as inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-thiazol-2-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(1,3-thiazol-2-yl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the combination of thiazole and thiophene rings, which can impart distinct electronic and steric properties compared to similar compounds
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c12-8(6-7-2-1-4-13-7)11-9-10-3-5-14-9/h1-5H,6H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLRLZWBLOECTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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